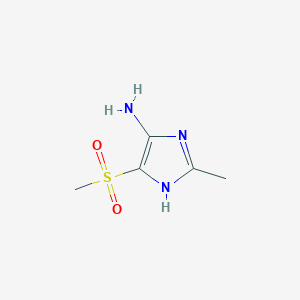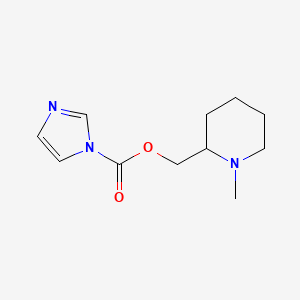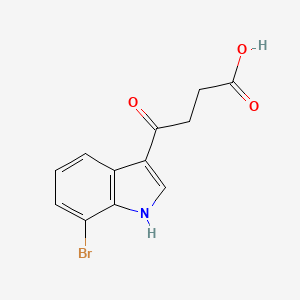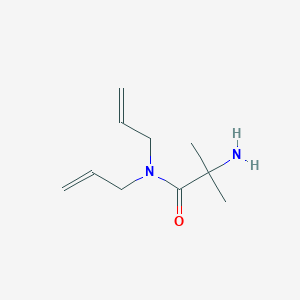
CMP-Neu5Ac (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a crucial substrate for sialyltransferases, enzymes that transfer sialic acid residues to glycoproteins and glycolipids . CMP-Neu5Ac plays a significant role in the biosynthesis of sialic acid-containing glycoconjugates, which are essential for various biological processes, including cell-cell interactions, immune response, and pathogen recognition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CMP-Neu5Ac can be synthesized enzymatically using CMP-Neu5Ac synthetase, which catalyzes the reaction between cytidine triphosphate (CTP) and N-acetylneuraminic acid (Neu5Ac) . The reaction typically requires divalent cations such as magnesium or manganese ions to facilitate the enzymatic activity . The enzymatic synthesis is preferred due to its high specificity and yield.
Industrial Production Methods
Industrial production of CMP-Neu5Ac involves the use of recombinant bacterial systems that express CMP-Neu5Ac synthetase. For example, Escherichia coli can be genetically engineered to co-express Neu5Ac aldolase and CMP-Neu5Ac synthetase, enabling the efficient production of CMP-Neu5Ac from N-acetylmannosamine, pyruvate, and CTP . This method allows for large-scale production with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
CMP-Neu5Ac primarily undergoes enzymatic reactions, particularly sialylation, where it serves as a donor of sialic acid residues. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The enzymatic sialylation reactions involving CMP-Neu5Ac require sialyltransferases and acceptor substrates such as glycoproteins or glycolipids. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .
Major Products
The major products of reactions involving CMP-Neu5Ac are sialylated glycoconjugates, which include sialylated glycoproteins and glycolipids. These products play crucial roles in various biological processes, including cell signaling and immune response .
Aplicaciones Científicas De Investigación
CMP-Neu5Ac has a wide range of applications in scientific research, particularly in the fields of glycobiology, biochemistry, and medicine. Some of its key applications include:
Glycan Synthesis: CMP-Neu5Ac is used as a substrate for the enzymatic synthesis of sialylated glycans, which are important for studying cell-cell interactions and pathogen recognition.
Disease Research: Sialylated glycoconjugates are involved in various diseases, including cancer, inflammation, and infectious diseases.
Biopharmaceuticals: CMP-Neu5Ac is used in the production of sialylated therapeutic glycoproteins, which have improved stability and efficacy.
Vaccine Development: Sialylated antigens synthesized using CMP-Neu5Ac are being explored as potential vaccines for various infectious diseases.
Mecanismo De Acción
CMP-Neu5Ac exerts its effects by serving as a donor of sialic acid residues in sialylation reactions catalyzed by sialyltransferases. The sialylation process involves the transfer of the sialic acid moiety from CMP-Neu5Ac to the terminal positions of glycoproteins and glycolipids . This modification is crucial for the biological activity and stability of these molecules. The molecular targets of CMP-Neu5Ac include various glycoproteins and glycolipids that are involved in cell signaling, immune response, and pathogen recognition .
Comparación Con Compuestos Similares
CMP-Neu5Ac is unique among nucleotide sugars due to its role as a sialic acid donor. Similar compounds include:
CMP-N-glycolylneuraminic acid (CMP-Neu5Gc): Another sialic acid donor, but with a glycolyl group instead of an acetyl group.
UDP-N-acetylglucosamine (UDP-GlcNAc): A nucleotide sugar involved in the biosynthesis of glycosaminoglycans and glycoproteins.
GDP-fucose: A nucleotide sugar involved in the biosynthesis of fucosylated glycans.
CMP-Neu5Ac is distinct in its specific role in sialylation, which is critical for the function of sialylated glycoconjugates in various biological processes .
Propiedades
Fórmula molecular |
C20H30N4NaO16P |
|---|---|
Peso molecular |
636.4 g/mol |
Nombre IUPAC |
sodium;[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1 |
Clave InChI |
VFRHSOGUONIUOR-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylate](/img/structure/B12821531.png)
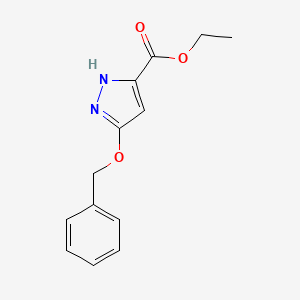
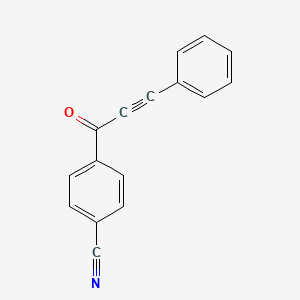
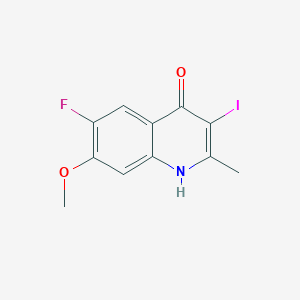

![[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B12821551.png)
